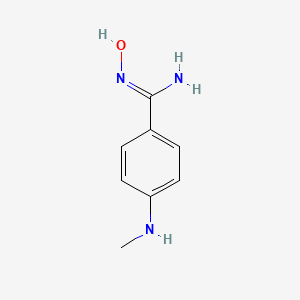

N'-Hydroxy-4-(methylamino)benzene-1-carboximidamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N'-hydroxy-4-(methylamino)benzenecarboximidamide |

InChI |

InChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(9)11-12/h2-5,10,12H,1H3,(H2,9,11) |

InChI Key |

HBEVKFQUXYAGRK-UHFFFAOYSA-N |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C(=N/O)/N |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide typically involves the reaction of 4-(methylamino)benzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-(methylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Electron-Withdrawing vs. In contrast, methylamino (-NHCH₃) and methoxy (-OCH₃) groups are electron-donating, which may stabilize resonance structures of the amidoxime moiety .

- Biological Activity : The 4-nitro derivative (Entry 3) exhibits cytotoxicity in bacterial models, likely due to nitro group redox activity . The thiazole-containing analog (Entry 5) may target microbial enzymes or DNA, given thiazole’s prevalence in antimicrobial agents .

Spectroscopic and Physicochemical Properties

- NMR Data: For N'-Hydroxy-4-[N-hydroxyethanimidoyl]benzene-1-carboximidamide (a related compound), ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 11.20 (s, -NH-OH) and δ 2.14 (s, -CH₃), confirming the methylamino and hydroxyamidine groups .

- Thermal Stability : Melting points correlate with substituent polarity; nitro and chloro derivatives exhibit higher melting points (>190°C) compared to alkyl-substituted analogs .

Biological Activity

N'-Hydroxy-4-(methylamino)benzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its unique structural features, including a hydroxylamine group, a methylamino group, and a carboximidamide functional group. Its molecular formula suggests a molecular weight of approximately 165.19 g/mol. This article will explore the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-(methylamino)benzonitrile with hydroxylamine under controlled conditions to optimize yield and purity. Key factors influencing the synthesis include temperature, pH, and reaction time. The presence of hydroxyl and imidamide groups indicates potential reactivity in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also possess such activity. Studies on related compounds have demonstrated efficacy against various viral strains .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves binding to specific molecular targets within biological systems .

- Anti-inflammatory Effects : The compound's functional groups may interact with inflammatory pathways, potentially leading to a reduction in inflammation markers .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The hydroxy and methylamino groups are crucial for these interactions, facilitating hydrogen bonding and electrostatic interactions with target enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects .

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of related compounds against influenza virus strains. Results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, suggesting considerable antiviral efficacy .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against a panel of bacterial strains. The results revealed that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 100 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound may have similar antimicrobial properties.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.